molecular formula C10H7N3O2S B11476942 2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-3,6(4H)-dione

2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-3,6(4H)-dione

Cat. No.: B11476942
M. Wt: 233.25 g/mol
InChI Key: FUHDYXUZSXKWQK-UHFFFAOYSA-N
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Description

2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-3,6(4H)-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a thiadiazine ring fused to a quinazoline core. The presence of sulfur and nitrogen atoms in the ring system imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-3,6(4H)-dione typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired compound in good yield and purity. The reaction conditions are crucial, as the presence of anhydrous pyridine and the use of phosphorus pentasulfide are essential for the successful formation of the thiadiazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials. Industrial production may also involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-3,6(4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-3,6(4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . The presence of sulfur and nitrogen atoms in the ring system allows for strong interactions with biological molecules, enhancing its efficacy.

Comparison with Similar Compounds

2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-3,6(4H)-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of sulfur and nitrogen atoms in this compound imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7N3O2S

Molecular Weight

233.25 g/mol

IUPAC Name

4H-[1,3,4]thiadiazino[2,3-b]quinazoline-3,6-dione

InChI

InChI=1S/C10H7N3O2S/c14-8-5-16-10-11-7-4-2-1-3-6(7)9(15)13(10)12-8/h1-4H,5H2,(H,12,14)

InChI Key

FUHDYXUZSXKWQK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN2C(=O)C3=CC=CC=C3N=C2S1

Origin of Product

United States

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